molecular formula C16H15IN2O3S B12015393 methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 617694-69-6

methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B12015393
CAS No.: 617694-69-6
M. Wt: 442.3 g/mol
InChI Key: RYHUHAKHUMJKFD-UHFFFAOYSA-N
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Description

Methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a pyrimido[2,1-b][1,3]thiazine core, which is a fused ring system containing nitrogen and sulfur atoms. The presence of an iodophenyl group and a carboxylate ester adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of intermediate compounds under specific conditions. For instance, the reaction of 1H-imidazole-2-thiones with epichlorohydrin in methanol in the presence of NaOH at room temperature can be used to form the core structure . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. Molecular docking studies have shown that similar compounds can bind to specific proteins, stabilizing the protein-ligand complex and altering biological pathways .

Comparison with Similar Compounds

Similar compounds include other pyrimido[2,1-b][1,3]thiazine derivatives, such as:

These compounds share the core pyrimido[2,1-b][1,3]thiazine structure but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

CAS No.

617694-69-6

Molecular Formula

C16H15IN2O3S

Molecular Weight

442.3 g/mol

IUPAC Name

methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C16H15IN2O3S/c1-9-13(15(21)22-2)14(10-3-5-11(17)6-4-10)19-12(20)7-8-23-16(19)18-9/h3-6,14H,7-8H2,1-2H3

InChI Key

RYHUHAKHUMJKFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)I)C(=O)OC

Origin of Product

United States

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